molecular formula C7H11ClN2O2S B13240276 (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Cat. No.: B13240276
M. Wt: 222.69 g/mol
InChI Key: LYUGEQSNBQYXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a high-purity chemical intermediate designed for research applications in drug discovery and organic synthesis. This compound features a reactive methanesulfonyl chloride group attached to a 1-ethyl-3-methyl-1H-pyrazole scaffold, making it a versatile building block for the preparation of more complex sulfonamide derivatives . The pyrazole core is a privileged structure in medicinal chemistry, known for its widespread presence in pharmacologically active compounds . Researchers value this sulfonyl chloride for its application in constructing novel molecules with potential biological activities. Pyrazole-sulfonamide hybrids are investigated for a diverse range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities . In the laboratory, this reagent is typically employed in nucleophilic substitution reactions, where the sulfonyl chloride group can be displaced by primary or secondary amines to generate sulfonamides, a common pharmacophore in many FDA-approved drugs . The specific substitution pattern of the pyrazole ring (1-ethyl, 3-methyl) can influence the physicochemical properties and biological activity of the resulting compounds, providing researchers with a tool to explore structure-activity relationships . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-3-10-7(4-6(2)9-10)5-13(8,11)12/h4H,3,5H2,1-2H3

InChI Key

LYUGEQSNBQYXCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Data Table: Typical Preparation Parameters

Step Reagents Conditions Yield Notes
Pyrazole synthesis Hydrazine derivatives + α,β-unsaturated compounds Reflux in ethanol or acetic acid 80-90% Classical cyclization
Sulfonation at 5-position Chlorosulfonic acid 0°C to room temperature 85-90% Controlled temperature to prevent over-sulfonation
Conversion to sulfonyl chloride Thionyl chloride Reflux (~80°C) 80-85% Gas evolution monitored

Purification and Characterization

The final sulfonyl chloride is purified by distillation under reduced pressure or recrystallization from suitable solvents. Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Alternative Methods and Optimization

  • Use of N-methylmorpholine N-oxide (NMMO): As an alternative to thionyl chloride, some studies explore milder oxidizing agents to convert sulfonic acids to sulfonyl chlorides, reducing hazardous gas evolution.

  • Reaction optimization: Parameters such as reagent stoichiometry, temperature, and reaction time are optimized to maximize yield and minimize by-products, especially over-sulfonation or decomposition.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate ester derivatives: Formed by reaction with alcohols.

    Sulfonothioate derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with these nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives .

Comparison with Similar Compounds

Analysis :

  • Methanesulfonyl chloride (aliphatic substituent) is highly reactive due to minimal steric hindrance and electron-donating methyl group, enabling rapid hydrolysis.
  • Aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) are less reactive due to electron-withdrawing aryl groups and steric bulk, requiring prolonged treatment .
  • Target compound: The pyrazole ring introduces a heteroaromatic substituent. Pyrazole’s electron-withdrawing nature may reduce reactivity compared to methanesulfonyl chloride but enhance it relative to aryl derivatives.

Research Findings and Inferences

Reactivity Trends : Substituent electronic effects dominate reactivity. Aliphatic sulfonyl chlorides hydrolyze faster than aryl derivatives, with heterocyclic compounds like the target likely occupying an intermediate position.

Safety Protocols : The compound’s handling may align with methanesulfonyl chloride guidelines, but steric effects could necessitate adjustments (e.g., longer stirring times).

Biological Activity

The compound (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is part of a class of pyrazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is C7H10ClN2O2SC_7H_{10}ClN_2O_2S, with a molecular weight of approximately 203.26 g/mol. The structure consists of a pyrazole ring substituted with an ethyl group at the first position and a methyl group at the third position, along with a methanesulfonyl chloride moiety that enhances its reactivity and solubility in various solvents.

Biological Activity Overview

Research indicates that (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. The presence of the methanesulfonamide group in this compound enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents.

2. Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

3. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation .

The biological activity of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes, contributing to its anti-inflammatory effects.
  • Cytotoxicity Mechanisms : In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation or by disrupting cellular signaling pathways critical for survival .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride:

StudyCompoundCell LineIC50 Value
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25 mg/mL
Wei et al.Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926 µM
Xia et al.1-Arylmethyl-3-(4-chlorophenyl)-1H-pyrazoleA54949.85 µM

These studies illustrate the potential of pyrazole derivatives as effective anticancer agents, highlighting their varying degrees of cytotoxicity against different cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.